molecular formula C7H8ClN3O2 B7926492 [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid

[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7926492
M. Wt: 201.61 g/mol
InChI Key: ZEICVBYAFXUFPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid is a chemical compound with the molecular formula C7H8ClN3O2 It is characterized by the presence of a chloro-substituted pyrazine ring attached to an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-pyrazine-2-carboxylic acid and glycine.

    Formation of Intermediate: The 3-chloro-pyrazine-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with glycine in the presence of a base such as triethylamine to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino or thiol derivatives.

Scientific Research Applications

[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The chloro-pyrazine moiety can engage in hydrogen bonding and π-π stacking interactions with target proteins or nucleic acids, influencing their structure and function. The amino-acetic acid group can participate in ionic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Chloro-pyrazin-2-ylmethyl)-isopropyl-amino]-acetic acid
  • [(3-Chloro-pyrazin-2-ylmethyl)-cyclopropyl-amino]-acetic acid
  • [(3-Chloro-pyrazin-2-ylmethyl)-methyl-amino]-acetic acid

Uniqueness

[(3-Chloro-pyrazin-2-ylmethyl)-amino]-acetic acid is unique due to its specific substitution pattern on the pyrazine ring and the presence of an amino-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c8-7-5(10-1-2-11-7)3-9-4-6(12)13/h1-2,9H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEICVBYAFXUFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CNCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.